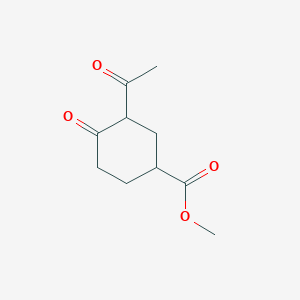![molecular formula C5H10ClNO3S B13074952 [Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H10ClNO3S. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid that is soluble in polar organic solvents but reacts with water, alcohols, and many amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride can be synthesized through the reaction of methanesulfonyl chloride with ethyl(methyl)carbamate under controlled conditions. The reaction typically involves the use of a non-nucleophilic base to facilitate the formation of the desired product. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid moisture interference.
Industrial Production Methods
Industrial production of this compound involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is preferred due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure the safety and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding sulfonamides and sulfonates.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed from the reaction with amines
Sulfonates: Formed from the reaction with alcohols
Sulfonic Acids: Formed from oxidation reactions
Sulfides: Formed from reduction reactions
Aplicaciones Científicas De Investigación
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: It is used in the modification of biomolecules for studying protein functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of [ethyl(methyl)carbamoyl]methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amines, alcohols, and other nucleophilic groups present in biomolecules and synthetic compounds. The pathways involved include nucleophilic substitution and addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the ethyl(methyl)carbamoyl group.
Ethanesulfonyl chloride: Similar in reactivity but has a different alkyl group.
Tosyl chloride: Similar in reactivity but has a toluene group instead of the methanesulfonyl group.
Uniqueness
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride is unique due to the presence of both the ethyl(methyl)carbamoyl and methanesulfonyl groups, which provide distinct reactivity and functionalization capabilities. This makes it a versatile reagent in organic synthesis and various scientific research applications.
Propiedades
Fórmula molecular |
C5H10ClNO3S |
|---|---|
Peso molecular |
199.66 g/mol |
Nombre IUPAC |
2-[ethyl(methyl)amino]-2-oxoethanesulfonyl chloride |
InChI |
InChI=1S/C5H10ClNO3S/c1-3-7(2)5(8)4-11(6,9)10/h3-4H2,1-2H3 |
Clave InChI |
WKQZEOFXFHRORR-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C(=O)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



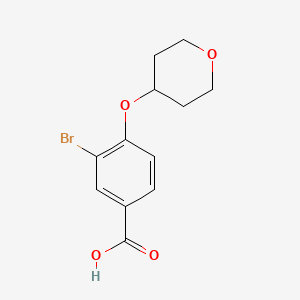
![tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13074889.png)
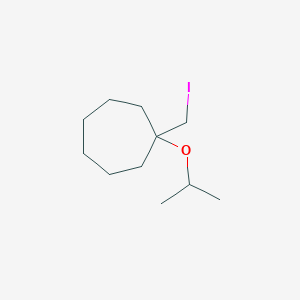
![5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13074893.png)
![3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)
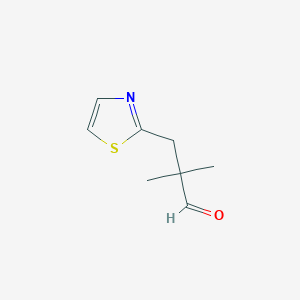
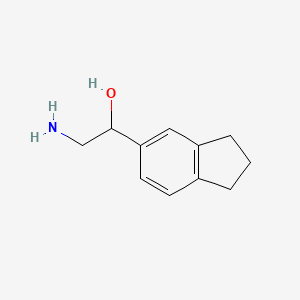

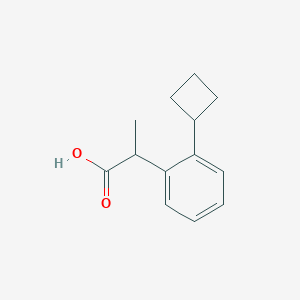
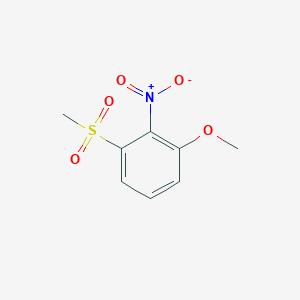
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)

